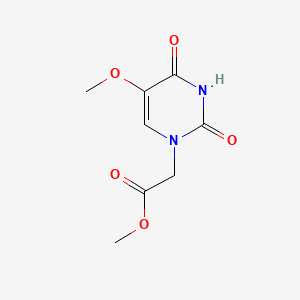
5-Methoxyuracil-1-yl-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyuracil-1-yl-acetic acid methyl ester is a chemical compound with the molecular formula C8H10N2O5 and a molecular weight of 214.18 g/mol . It is a derivative of uracil, a pyrimidine nucleobase, and is characterized by the presence of a methoxy group at the 5-position of the uracil ring and an acetic acid methyl ester group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyuracil-1-yl-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with uracil as the core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxyuracil-1-yl-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy or ester groups.
Applications De Recherche Scientifique
5-Methoxyuracil-1-yl-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in nucleic acid chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 5-Methoxyuracil-1-yl-acetic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with nucleic acids and enzymes involved in nucleic acid metabolism.
Pathways Involved: It can modulate pathways related to DNA and RNA synthesis, repair, and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyluracil: Similar structure but lacks the methoxy group.
5-Fluorouracil: Contains a fluorine atom instead of a methoxy group.
1-Methyluracil: Methyl group at the 1-position instead of the acetic acid methyl ester group.
Uniqueness
5-Methoxyuracil-1-yl-acetic acid methyl ester is unique due to the presence of both the methoxy group and the acetic acid methyl ester group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H10N2O5 |
|---|---|
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
methyl 2-(5-methoxy-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O5/c1-14-5-3-10(4-6(11)15-2)8(13)9-7(5)12/h3H,4H2,1-2H3,(H,9,12,13) |
Clé InChI |
ABTLPTDWVLJYRI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN(C(=O)NC1=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















